molecular formula C11H15N3O2 B12269281 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid

2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B12269281
M. Wt: 221.26 g/mol
InChI Key: JAHXWODMNWGZPR-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopentylamino group attached to the pyrimidine ring, along with a carboxylic acid group at the 5-position and a methyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-cyclopentylamino-4-methylpyrimidine with a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper salts.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylamino group enhances its binding affinity to certain molecular targets, while the carboxylic acid group provides additional sites for chemical modification and interaction with biological molecules .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-7-9(10(15)16)6-12-11(13-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,15,16)(H,12,13,14)

InChI Key

JAHXWODMNWGZPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC2CCCC2

Origin of Product

United States

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